molecular formula C10H6F4O B13958112 2-Fluoro-1-(2,3,4-trifluoro-5-methylphenyl)prop-2-en-1-one CAS No. 65781-14-8

2-Fluoro-1-(2,3,4-trifluoro-5-methylphenyl)prop-2-en-1-one

Cat. No.: B13958112
CAS No.: 65781-14-8
M. Wt: 218.15 g/mol
InChI Key: UNOZJNPWYJZQDS-UHFFFAOYSA-N
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Description

2-Propen-1-one, 2-fluoro-1-(2,3,4-trifluoro-5-methylphenyl)- is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. Chalcones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 2-fluoro-1-(2,3,4-trifluoro-5-methylphenyl)- typically involves a Claisen-Schmidt condensation reaction. This reaction is performed by reacting 2,3,4-trifluoro-5-methylbenzaldehyde with 2-fluoroacetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature, and the product is obtained after recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 2-fluoro-1-(2,3,4-trifluoro-5-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Propen-1-one, 2-fluoro-1-(2,3,4-trifluoro-5-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 2-fluoro-1-(2,3,4-trifluoro-5-methylphenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-one, 2-fluoro-1-(2,3,4-trifluoro-5-methylphenyl)- is unique due to its trifluoromethyl and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

65781-14-8

Molecular Formula

C10H6F4O

Molecular Weight

218.15 g/mol

IUPAC Name

2-fluoro-1-(2,3,4-trifluoro-5-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C10H6F4O/c1-4-3-6(10(15)5(2)11)8(13)9(14)7(4)12/h3H,2H2,1H3

InChI Key

UNOZJNPWYJZQDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)F)F)C(=O)C(=C)F

Origin of Product

United States

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